molecular formula C14H7NaO5S B7737225 sodium;9,10-dioxoanthracene-1-sulfonate

sodium;9,10-dioxoanthracene-1-sulfonate

Cat. No.: B7737225
M. Wt: 310.26 g/mol
InChI Key: SDKPSXWGRWWLKR-UHFFFAOYSA-M
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Description

Sodium;9,10-dioxoanthracene-1-sulfonate, also known as sodium anthraquinone-1-sulfonate, is an organic compound with the molecular formula C14H7NaO5S. It is a derivative of anthraquinone, a compound widely used in the production of dyes and pigments. This compound is characterized by the presence of a sulfonate group at the 1-position of the anthraquinone structure, which enhances its solubility in water and makes it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;9,10-dioxoanthracene-1-sulfonate can be synthesized through the sulfonation of anthraquinone. The process involves the reaction of anthraquinone with sulfuric acid, resulting in the formation of anthraquinone-1-sulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce the sodium salt .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of sulfuric acid, and reaction time to prevent over-sulfonation and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

Sodium;9,10-dioxoanthracene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce anthrahydroquinone .

Scientific Research Applications

Sodium;9,10-dioxoanthracene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;9,10-dioxoanthracene-1-sulfonate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;9,10-dioxoanthracene-1-sulfonate is unique due to its specific sulfonate group positioning, which enhances its solubility and reactivity compared to other anthraquinone derivatives. This makes it particularly useful in applications requiring water-soluble dyes and intermediates .

Properties

IUPAC Name

sodium;9,10-dioxoanthracene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O5S.Na/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKPSXWGRWWLKR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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